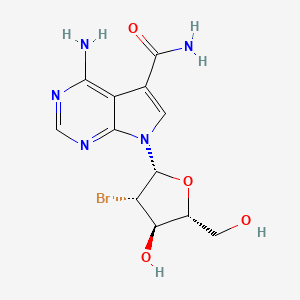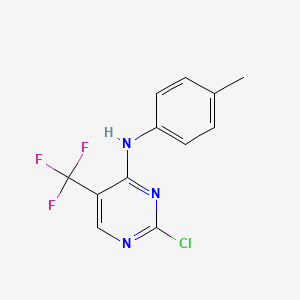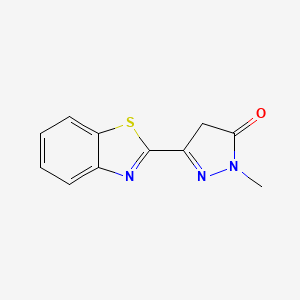
(4-((Diisopropylamino)methyl)phenyl)boronic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((Diisopropylamino)methyl)phenyl)boronic acid hydrochloride is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatile applications. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Diisopropylamino)methyl)phenyl)boronic acid hydrochloride typically involves the reaction of (4-bromomethyl)phenylboronic acid with diisopropylamine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
(4-((Diisopropylamino)methyl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the compound into its corresponding borane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce borane derivatives. Substitution reactions result in the formation of various substituted phenylboronic acids .
Applications De Recherche Scientifique
(4-((Diisopropylamino)methyl)phenyl)boronic acid hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-((Diisopropylamino)methyl)phenyl)boronic acid hydrochloride involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the compound acts as a boron reagent that undergoes transmetalation with palladium catalysts to form carbon-carbon bonds. This process involves the transfer of the boronic acid group to the palladium center, followed by reductive elimination to yield the desired product .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Dimethylamino)phenylboronic acid
- 4-(Diphenylamino)phenylboronic acid
- 4-(Methylthio)phenylboronic acid
Uniqueness
(4-((Diisopropylamino)methyl)phenyl)boronic acid hydrochloride is unique due to its diisopropylamino group, which imparts specific steric and electronic properties. This makes it particularly effective in certain catalytic processes and enhances its stability compared to other boronic acids .
Propriétés
Formule moléculaire |
C13H23BClNO2 |
|---|---|
Poids moléculaire |
271.59 g/mol |
Nom IUPAC |
[4-[[di(propan-2-yl)amino]methyl]phenyl]boronic acid;hydrochloride |
InChI |
InChI=1S/C13H22BNO2.ClH/c1-10(2)15(11(3)4)9-12-5-7-13(8-6-12)14(16)17;/h5-8,10-11,16-17H,9H2,1-4H3;1H |
Clé InChI |
OUDLGZGWHVFUOA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)CN(C(C)C)C(C)C)(O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(Cyclohexylmethoxy)-5-[(pyrazin-2-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12922568.png)
![3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline](/img/structure/B12922575.png)


![(R)-3-((2S,3S)-5-Hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3,4,8-tetrahydropyrano[3,2-g]chromen-10-yl)hexanoic acid](/img/structure/B12922599.png)
![5-(5-[1-(2-Methylbenzoyl)piperidin-4-YL]-1,2,4-oxadiazol-3-YL)-2-(trifluoromethyl)pyridine](/img/structure/B12922603.png)

![(2E)-4-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-(2-methylpropyl)pent-2-enamide](/img/structure/B12922619.png)



